![molecular formula C19H13N3O2S B12585674 2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) CAS No. 600729-72-4](/img/structure/B12585674.png)
2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is a complex organic compound that features a pyridine core substituted with thiophene and pyridine-1-oxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is typically carried out at room temperature for about an hour, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine-1-oxide groups can be reduced to pyridine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) involves its ability to coordinate with metal ions, forming stable complexes. This coordination can alter the electronic properties of the compound, making it useful as a fluorescent sensor. The molecular targets include metal ions such as Fe³⁺, and the pathways involved are primarily related to the formation of coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Thienyl)pyridine: A simpler analog with similar coordination properties.
2,2’6’,2’'-Terpyridine: Another pyridine-based ligand with applications in coordination chemistry.
Uniqueness
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is unique due to its combination of thiophene and pyridine-1-oxide groups, which provide distinct electronic and photophysical properties. This makes it particularly useful in applications requiring selective fluorescent sensing and coordination with metal ions .
Eigenschaften
CAS-Nummer |
600729-72-4 |
|---|---|
Molekularformel |
C19H13N3O2S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2,6-bis(1-oxidopyridin-1-ium-2-yl)-4-thiophen-2-ylpyridine |
InChI |
InChI=1S/C19H13N3O2S/c23-21-9-3-1-6-17(21)15-12-14(19-8-5-11-25-19)13-16(20-15)18-7-2-4-10-22(18)24/h1-13H |
InChI-Schlüssel |
FNKPCHYJYZGCOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)C2=CC(=CC(=N2)C3=CC=CC=[N+]3[O-])C4=CC=CS4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


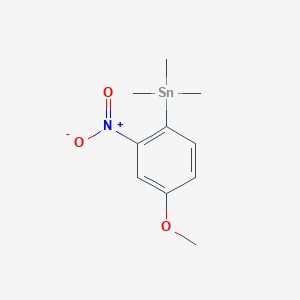
![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
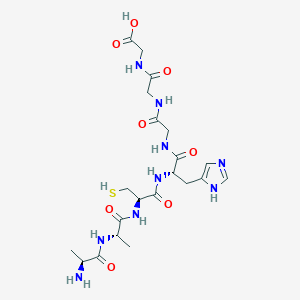
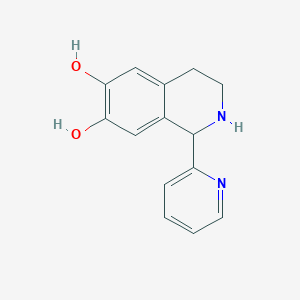
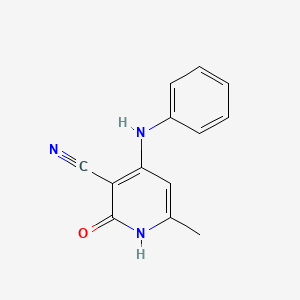
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)
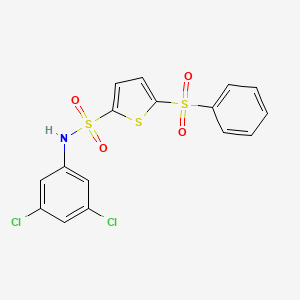
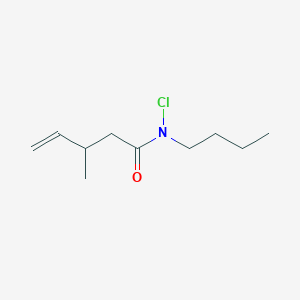
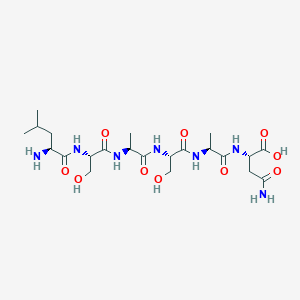
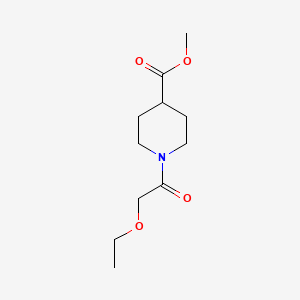
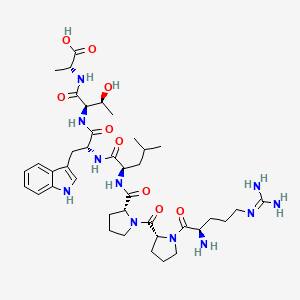
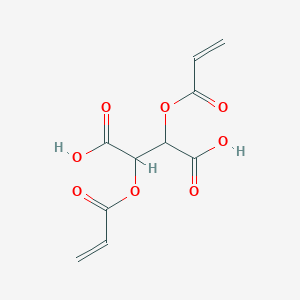
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
